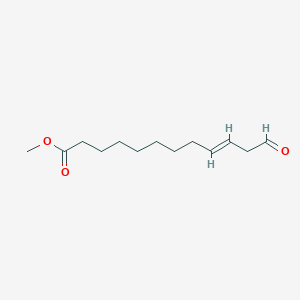
Methyl 12-oxo-9-dodecenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 12-oxo-9-dodecenoate is an organic compound with the molecular formula C₁₃H₂₂O₃ It is a methyl ester derivative of a dodecenoic acid, characterized by the presence of a keto group at the 12th position and a double bond between the 9th and 10th carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 12-oxo-9-dodecenoate can be synthesized through several methods. One common approach involves the oxidation of methyl linoleate hydroperoxides. This process typically requires the use of oxidizing agents and controlled reaction conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 12-oxo-9-dodecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction typically yields alcohols.
Substitution: Addition reactions can produce a variety of substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 12-oxo-9-dodecenoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to lipid metabolism and signaling pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of methyl 12-oxo-9-dodecenoate involves its interaction with specific molecular targets. The keto group and double bond in the compound allow it to participate in various biochemical pathways. For example, it can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 12-oxo-9-dodecanoate: Similar structure but lacks the double bond.
Methyl 12-hydroxy-9-dodecenoate: Contains a hydroxyl group instead of a keto group.
Methyl 9,12-octadecadienoate: A longer chain fatty acid ester with two double bonds.
Uniqueness
Methyl 12-oxo-9-dodecenoate is unique due to the presence of both a keto group and a double bond, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C13H22O3 |
|---|---|
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
methyl (E)-12-oxododec-9-enoate |
InChI |
InChI=1S/C13H22O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h6,8,12H,2-5,7,9-11H2,1H3/b8-6+ |
Clé InChI |
QMLVRFHLQFNZEI-SOFGYWHQSA-N |
SMILES isomérique |
COC(=O)CCCCCCC/C=C/CC=O |
SMILES canonique |
COC(=O)CCCCCCCC=CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















